molecular formula C₅H₈O₅ B1139680 d-Lyxono-1,4-lactone CAS No. 15384-34-6

d-Lyxono-1,4-lactone

Cat. No. B1139680
CAS RN: 15384-34-6
M. Wt: 148.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Lyxono-1,4-lactone is a remarkable compound that acts as a quintessential catalyst . It plays a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies . It is functionally related to a D-lyxonic acid .


Synthesis Analysis

D-Lyxono-1,4-lactone has been prepared in two steps from galactose . The first step potassium lyxonate was obtained in 64% yield and the title compound has been isolated in the next step with 75% yield . Aldonolactones are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine .


Molecular Structure Analysis

D-Lyxono-1,4-lactone contains total 18 bond(s); 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

D-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .


Physical And Chemical Properties Analysis

D-Lyxono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 148.11 . It appears as a white to off-white solid . It is soluble in methanol and slightly soluble in water . Its boiling point is predicted to be 364.3±11.0°C and it has a melting point of 105-109°C . The density is predicted to be 1.667±0.06 g/cm3 .

Scientific Research Applications

Biochemical Research

“d-Lyxono-1,4-lactone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Structural Characterization of a Novel Lactonase

A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, gene context analysis, and library screening . The crystal structure of MS53_0025 was determined to a resolution of 2.06 Å. This protein adopts a typical amidohydrolase (β/α) 8 -fold and contains a binuclear zinc center located at the C-terminal end of the β-barrel . Both docking and gene context analysis were used to narrow the theoretical substrate profile of the enzyme, thus directing empirical screening to identify that MS53_0025 and MAG_6390 catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate .

Carbohydrate-Based Lactones: Synthesis and Applications

The synthesis and uses of different kinds of carbohydrate-based lactones are described. This group of compounds includes aldonolactones, other related monocyclic lactones and bicyclic systems . The latter can arise from uronic acids, carboxymethyl ethers or glycosides, or from C-branched sugars .

Synthesis of Bioactive Compounds

Carbohydrate lactones, including “d-Lyxono-1,4-lactone”, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .

Synthesis of Polyhydroxy-α-amino Acids

A synthetic strategy involving “d-Lyxono-1,4-lactone” has been applied for the synthesis of polyhydroxy-α-amino acids, namely (–)-polyoxamic acid and 3,4-diepipolyoxamic acid .

Synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol

“d-Lyxono-1,4-lactone” is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with in vitro antiviral activity .

Synthesis of Surfactants and Polymers

Carbohydrate lactones, including “d-Lyxono-1,4-lactone”, have found broad applications as building blocks for the synthesis of surfactants and polymers . These compounds are valuable synthons for diverse types of transformations .

Synthesis of C-Glycosyl Compounds

“d-Lyxono-1,4-lactone” can be used in the synthesis of C-glycosyl compounds . These compounds have a wide range of applications in medicinal chemistry due to their resistance to enzymatic cleavage .

Enzymatic Route

An enzymatic route involving Candida antartica and an ester has been used to acylate “d-Lyxono-1,4-lactone”, yielding 6-O-acylated-1,4-lactone derivatives . This method has proven to be more efficient, affording the derivatives in yields up to 76 and 85% .

Safety And Hazards

When handling D-Lyxono-1,4-lactone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Lyxono-1,4-lactone

Citations

For This Compound
10
Citations
C Falentin, D Beaupere, G Demailly, I Stasik - Tetrahedron, 2008 - Elsevier
The non-natural enantiomer of polyoxamic acid (1) and 3,4-diepipolyoxamic acid (2) was synthesized in four steps from d-lyxono-1,4-lactone (4). Regioselective bromination of …
Number of citations: 15 www.sciencedirect.com
H Kold, I Lundt, C Pedersen - Acta Chemica Scandinavica, 1994 - actachemscand.org
L-Ribonolactone has been prepared in good yield by treatment of 2, 3-O-isopropylidene-5-O-methanesulfonyl-D-lyxono-1, 4-lactone with aqueous base. It was isolated as 3, 4-0-…
Number of citations: 35 actachemscand.org
CK Lin, CC Hou, YY Guo, WC Cheng - Organic letters, 2016 - ACS Publications
A practical synthesis of the orthogonally protected d- and l-β-hydroxyenduracididines (d- and l-βhEnds), the unique, nonproteinogenic α-amino acids found in mannopeptimycin …
Number of citations: 1 pubs.acs.org
DJ Hotchkiss, R Soengas, KV Booth… - Tetrahedron letters, 2007 - Elsevier
Saccharinic acids, branched 2-C-methyl-aldonic acids, may be accessed via a green procedure from aldoses by sequential conversion to an Amadori ketose and treatment with calcium …
Number of citations: 37 www.sciencedirect.com
BV Rao, S Lahiri - Journal of carbohydrate chemistry, 1996 - Taylor & Francis
The readily available 2, 3-O-isopropylidene-D-erythrose has been stereoselectively transformed into L-ribono and D/L lyxonolactone derivatives via dihydroxylation, iodolactonisation …
Number of citations: 13 www.tandfonline.com
F Punzo, DJ Watkin, D Hotchkiss… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 2-C-Methyl-D-lyxono-1,4-lactone Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 12 scripts.iucr.org
RF Baggio, DR Vega, MT Garland - art.torvergata.it
The conformation in “H, O of 4-thio-L-lyxono-1, 4-lactone (1) was studied by nuclear magnetic resonance spectroscopy, by means of homonuclear (J AkkS and heteronuclear (J ttgS …
Number of citations: 0 art.torvergata.it
M Korczynska, DF Xiang, Z Zhang, C Xu… - Biochemistry, 2014 - ACS Publications
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, …
Number of citations: 11 pubs.acs.org
SF Jenkinson, SD Rule, KV Booth… - … Section E: Structure …, 2008 - scripts.iucr.org
X-ray crystallography unequivocally showed that protection of the free hydroxyl group of 3,5-O-benzylidene-d-lyxono-1,4-lactone with diphenyldiazomethane proceeded with retention …
Number of citations: 2 scripts.iucr.org
R Bream, D Watkin, R Soengas… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 3| March 2006| Pages o977-o979 https://doi.org/10.1107/S1600536806004211 …
Number of citations: 12 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.